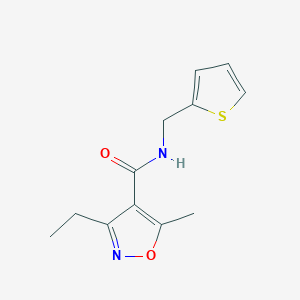![molecular formula C15H11Cl2F2NO2 B4623384 2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)
2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds often involves reactions such as the condensation of amino compounds with acid chlorides or esters, suggesting a potential pathway for synthesizing the compound . For example, the preparation of similar compounds has been achieved by reacting amino derivatives with benzoyl chlorides under standard synthetic conditions, yielding high product yields and showcasing the structural adaptability of these reactions (Hehir & Gallagher, 2023).
Molecular Structure Analysis
Molecular structure analysis of related compounds has revealed significant intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions, contributing to the stability and reactivity of these molecules. The crystal structure analysis often shows the planarity or near-planarity of aromatic systems, highlighting the importance of molecular geometry in determining the properties and reactivity of such compounds (Zhang Dehua & Zhang Xiaoyan, 2008).
Chemical Reactions and Properties
Chemical reactions involving related compounds often highlight the reactivity of the amide bond and the influence of substituents on the aromatic ring. Modifications on the amide bond or the introduction of different substituents can significantly affect the compound's affinity for receptors or its chemical stability, suggesting a broad range of possible chemical behaviors for our target compound based on its structural makeup (Perrone et al., 2000).
Physical Properties Analysis
The physical properties of compounds in this class, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments. Studies on similar compounds have provided insights into how structural features like halogenation and fluorination affect these properties, offering predictive insights for our target compound (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for forming derivatives, are essential for comprehending the compound's applications and reactions. The presence of fluorine atoms and chlorine can markedly influence these properties by affecting electron distribution and reactivity patterns, as seen in studies on related compounds (Zhang et al., 2006).
Applications De Recherche Scientifique
Synthesis and Characterization
Studies have synthesized and characterized novel compounds and polymers with structural similarities or relevance to 2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide. For instance, the synthesis and characterization of novel aromatic polyimides involving similar chloro and fluoro substituted compounds have been documented. These polyimides exhibit high solubility in organic solvents and possess significant thermal stability, making them potential candidates for advanced material applications (Butt et al., 2005).
Agrochemical Applications
A study on oxazoline derivatives containing a sulfur ether moiety, designed based on the structure of etoxazole, shows significant acaricidal and insecticidal activities. These compounds, synthesized via key intermediates related to the chemical structure of interest, exhibited excellent activity against mites and other pests, highlighting their potential as novel agrochemicals (Yu et al., 2015).
Catalytic Applications
Research into the use of fluorinated benzamidinate ligands for catalytic ethene oligomerization demonstrates the potential of compounds with similar structures for enhancing catalytic activity. The study of a vanadium(III) methyl derivative ligand shows a significant increase in activity compared to non-fluorinated analogs, suggesting applications in polymer production and catalysis (Brussee et al., 2000).
Environmental Impact Studies
The study of dioxin formation from the high-temperature oxidation of chlorophenol, a compound structurally related to 2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide, provides insights into the environmental impact of such compounds. Understanding the degradation pathways and products of chlorophenols under various conditions is crucial for assessing and mitigating their environmental effects (Evans & Dellinger, 2005).
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F2NO2/c16-10-3-1-2-4-14(10)22-6-5-20-15(21)9-7-12(18)13(19)8-11(9)17/h1-4,7-8H,5-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLWDAHPKZXNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=C(C=C2Cl)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)


![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)


![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)
![2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B4623377.png)
![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)
![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)
![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)